molecular formula C28H39ClN6O6 B12303550 N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide

N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide

Cat. No.: B12303550
M. Wt: 591.1 g/mol
InChI Key: TUMQZNBKSWFFAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mc-Val-Cit-PAB-Cl involves multiple steps, starting with the preparation of the Val-Cit dipeptide motifThe reaction conditions typically involve the use of organic solvents and specific catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Mc-Val-Cit-PAB-Cl is scaled up using automated synthesis equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Mc-Val-Cit-PAB-Cl primarily undergoes cleavage reactions, particularly in the presence of specific enzymes like cathepsin B. This cleavage releases the cytotoxic payload attached to the antibody, enabling targeted drug delivery .

Common Reagents and Conditions: The cleavage of Mc-Val-Cit-PAB-Cl is facilitated by the presence of cathepsin B and related enzymes, which are abundant in the lysosomes of cancer cells. The reaction conditions typically involve a slightly acidic pH, which is optimal for enzyme activity .

Major Products Formed: The primary product formed from the cleavage of Mc-Val-Cit-PAB-Cl is the active cytotoxic drug, which is released inside the target cancer cells. This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug .

Scientific Research Applications

Mc-Val-Cit-PAB-Cl is extensively used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in both preclinical and clinical research. The compound is also used in studies exploring the mechanisms of drug resistance and the optimization of ADC design .

Mechanism of Action

The mechanism of action of Mc-Val-Cit-PAB-Cl involves its cleavage by cathepsin B and related enzymes in the lysosomes of cancer cells. This cleavage releases the attached cytotoxic drug, which then exerts its effects by disrupting the microtubule network within the cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds:

  • Val-Cit-PABC
  • Gly-Phe-Leu-Gly
  • Succinic anhydride
  • EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
  • DSS Crosslinker

Uniqueness: Mc-Val-Cit-PAB-Cl stands out due to its high specificity and efficiency in drug delivery. Its cleavable nature ensures that the cytotoxic drug is released only in the presence of specific enzymes, reducing off-target effects and enhancing therapeutic outcomes .

Properties

Molecular Formula

C28H39ClN6O6

Molecular Weight

591.1 g/mol

IUPAC Name

N-[1-[[5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)

InChI Key

TUMQZNBKSWFFAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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